molecular formula C8H8BrNO2 B6168630 4-bromo-2-hydroxy-N-methylbenzamide CAS No. 1243287-02-6

4-bromo-2-hydroxy-N-methylbenzamide

Cat. No.: B6168630
CAS No.: 1243287-02-6
M. Wt: 230.1
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Description

Significance of Benzamide (B126) Scaffolds in Contemporary Chemical Research

The benzamide scaffold is a fundamental structural motif in modern chemical research, serving as a versatile building block in organic synthesis. researchgate.net Its presence is notable in a wide array of applications, from pharmaceuticals and medicinal chemistry to the development of advanced polymeric materials. researchgate.netnumberanalytics.com The adaptability of the benzamide structure allows for the synthesis of diverse derivatives with a range of pharmacological activities. walshmedicalmedia.com

In medicinal chemistry, substituted benzamides are recognized for their potential in developing treatments for a variety of conditions. researchgate.netresearchgate.netnih.gov The strategic placement of different substituents on the benzamide framework can lead to compounds with anticonvulsant, anti-inflammatory, analgesic, and antimicrobial properties. researchgate.net For instance, certain 4-substituted bis-benzamides have demonstrated promising anticancer and antioxidant activities in research studies. researchgate.net

The utility of benzamides extends to materials science, where they are used in the creation of high-performance polymers. numberanalytics.com The inherent properties of the aromatic amide linkage contribute to the thermal stability and strength of these materials. numberanalytics.com

Overview of Halogenated and Hydroxylated Aromatic Amides in Organic Synthesis

The introduction of halogen and hydroxyl groups onto aromatic amides is a key strategy in organic synthesis for modifying the chemical and physical properties of these molecules. Aromatic amides are valuable intermediates, and their functionalization enhances their utility in creating complex molecules. numberanalytics.comnumberanalytics.com

Halogenated Aromatic Amides: Halogenation, the process of introducing one or more halogen atoms, is a powerful tool for modulating the reactivity of aromatic compounds. In the context of aromatic amides, halogens can serve as versatile synthetic handles for further chemical transformations, such as cross-coupling reactions to form new carbon-carbon bonds. nih.gov The presence of a halogen can also influence the electronic properties of the molecule, which can be crucial for its biological activity. The use of α-haloamides, for example, has been widely explored in transition metal-catalyzed reactions to produce enantiomerically enriched molecules. nih.gov Furthermore, halogen bonding can be utilized to mediate the formation of amide and peptide bonds. researchgate.netrsc.org

Hydroxylated Aromatic Amides: The hydroxyl group (-OH) is another important functional group in organic synthesis. Its presence can significantly impact a molecule's solubility and its ability to form hydrogen bonds, which is often critical for biological interactions. nih.gov Hydroxylation can improve the chemical stability and solubility of compounds. nih.gov In medicinal chemistry, the strategic placement of hydroxyl groups can enhance the therapeutic properties of a drug candidate. For example, the hydroxylation of flavonoids has been shown to be correlated with their antioxidant properties. nih.gov The selective protection and modification of hydroxyl groups is an important aspect of synthetic chemistry, allowing for the targeted synthesis of complex molecules with specific biological activities. nih.gov

Research Context of 4-bromo-2-hydroxy-N-methylbenzamide within Advanced Benzamide Chemistry

The compound this compound is a specific example of a substituted benzamide that incorporates both a halogen (bromine) and a hydroxyl group. While extensive research dedicated solely to this compound is not widely documented in publicly available literature, its structure places it within the broader context of advanced benzamide chemistry.

The combination of the N-methylamide, bromo, and hydroxyl functionalities suggests its potential as an intermediate in the synthesis of more complex molecules. The bromine atom at the 4-position can act as a site for cross-coupling reactions, allowing for the introduction of various other functional groups. The hydroxyl group at the 2-position can be involved in hydrogen bonding and can be a key site for biological interactions or further chemical modification.

Research into related compounds provides some insight into the potential areas of interest for this compound. For example, studies on other substituted benzamides have explored their roles as enzyme inhibitors and as agents with a range of pharmacological effects. researchgate.netwalshmedicalmedia.com The specific substitution pattern of this compound makes it a candidate for investigation within programs aimed at discovering new bioactive molecules.

Properties

CAS No.

1243287-02-6

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 Hydroxy N Methylbenzamide and Analogues

Strategic Approaches to Benzamide (B126) Core Formation

The formation of the central benzamide linkage is a critical step in the synthesis of 4-bromo-2-hydroxy-N-methylbenzamide. This typically involves the reaction of a carboxylic acid derivative with an amine.

Amide Bond Construction via Activated Carboxylic Acid Derivatization and Amine Coupling

A common and effective method for forming the amide bond is through the activation of a carboxylic acid, which is then reacted with an amine. nih.gov This direct condensation is often challenging due to the formation of unreactive ammonium (B1175870) carboxylate salts. stackexchange.com To overcome this, activating agents are employed to convert the carboxylic acid into a more reactive intermediate, such as an acid chloride or an activated ester. nih.gov

For the synthesis of N-methylbenzamides, a benzoic acid derivative can be reacted with methylamine (B109427). youtube.com The use of coupling reagents is a widely practiced strategy. For instance, the synthesis of 4-bromo-N-hydroxybenzamide has been achieved by reacting 4-bromobenzoic acid with hydroxylamine (B1172632) in the presence of diisopropyl-carbodiimide as a coupling agent. chemicalbook.com Similarly, (benzotriazo-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is another effective coupling reagent used in the synthesis of 4-bromo-2-fluoro-N-methylbenzamide from 4-bromo-2-fluorobenzoic acid and methylamine hydrochloride. chemicalbook.com These methods are generally carried out under mild conditions and offer good yields.

A variety of activating agents and reaction conditions can be employed for this transformation, as highlighted in the table below.

Activating Agent/MethodReactantsProductReference
Thionyl chloride2,4,5-Trimethoxybenzoic acid2,4,5-Trimethoxybenzoyl chloride google.com
Diisopropyl-carbodiimide4-Bromobenzoic acid, Hydroxylamine4-bromo-N-hydroxybenzamide chemicalbook.com
BOP reagent4-Bromo-2-fluorobenzoic acid, Methylamine HCl4-Bromo-2-fluoro-N-methylbenzamide chemicalbook.com
TiCl4Carboxylic acids, AminesAmides nih.gov
Ammonium CarbonateCarboxylic acidAmide (via ammonium salt) libretexts.org

Regioselective Introduction of N-Methyl Groups

The introduction of the N-methyl group is most directly achieved by using methylamine as the amine component during the amide bond formation step. youtube.com This ensures the methyl group is attached to the nitrogen atom of the amide from the outset.

Alternatively, N-methylation of a pre-formed primary amide can be considered. While methods for regioselective N-methylation of heterocyclic compounds like (benz)imidazoles have been developed researchgate.netnih.gov, the direct and selective methylation of the amide nitrogen in a complex molecule requires careful consideration of reaction conditions to avoid methylation at other potential sites, such as a phenolic hydroxyl group. nih.gov Research has shown that quaternary ammonium salts can be used as solid methylating agents for the monoselective N-methylation of amides. nih.govacs.org

Halogenation Strategies for Bromine Incorporation at the C4 Position

The introduction of a bromine atom at the C4 position of the 2-hydroxy-N-methylbenzamide core is a key step. The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role in achieving the desired regioselectivity. The hydroxyl group at C2 is an ortho-, para-directing activator, while the N-methylcarbamoyl group at C1 is a meta-directing deactivator. This combination strongly favors electrophilic substitution at the C4 position (para to the hydroxyl group).

Electrophilic Bromination Techniques and Selectivity Control

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto a benzene ring. libretexts.org Various brominating agents can be used, with N-bromosuccinimide (NBS) being a popular choice for its mildness and selectivity. nih.govacsgcipr.org The reaction is typically carried out in a suitable solvent, and the regioselectivity is primarily dictated by the electronic properties of the substituents already present on the aromatic ring. msu.edugla.ac.uk

In the case of a 2-hydroxybenzamide derivative, the powerful para-directing ability of the hydroxyl group ensures that the incoming electrophile (Br+) is directed to the C4 position. nih.gov The deactivating nature of the amide group further disfavors substitution at the positions ortho and meta to it, thus enhancing the selectivity for the desired C4-bromo product. stackexchange.com

Brominating AgentSubstrate TypeKey FeatureReference
N-Bromosuccinimide (NBS)Phenols, AnisolesHigh para-selectivity nih.gov
Br2/FeBr3BenzeneGeneral brominating agent stackexchange.com
Tetraalkylammonium tribromidesPhenolsHigh para-selectivity nih.gov

Metal-Catalyzed Halogenation Methods

Palladium-catalyzed reactions have emerged as powerful tools for the functionalization of aromatic rings. While often used for cross-coupling reactions, palladium catalysts can also be employed for halogenation. For instance, palladium-catalyzed carbonylation of aryl bromides is a known method for synthesizing benzamides. rsc.orgnih.gov More specifically, palladium-catalyzed bromination has been demonstrated for benzanilides. acs.org These methods can offer alternative routes to brominated benzamides, sometimes with unique regioselectivity depending on the directing group and ligands used.

Hydroxyl Group Introduction at the C2 Position

The placement of a hydroxyl group at the C2 position can be achieved through several synthetic strategies. A common approach is to start with a precursor that already contains the hydroxyl group. For example, salicylic (B10762653) acid (2-hydroxybenzoic acid) or its derivatives can be used as the starting material for the amide bond formation, as seen in the synthesis of various 2-hydroxybenzamide derivatives. nih.govfip.orgnih.gov

Alternatively, the hydroxyl group can be introduced at a later stage of the synthesis. Copper-catalyzed hydroxylation of 2-chlorobenzamides has been reported as an efficient method to produce 2-hydroxybenzamides in water. thieme-connect.com Ruthenium-catalyzed ortho-hydroxylation of benzamides is another advanced method that allows for the direct C-H activation and subsequent hydroxylation at the position ortho to the amide group. researchgate.netresearchgate.net A patented method describes the preparation of 4-bromo-2-hydroxybenzaldehyde (B134324) from m-bromophenol, which can then be converted to the desired N-methylbenzamide. google.com

MethodStarting MaterialProductKey FeaturesReference
Starting from Salicylic AcidSalicylic acid derivatives2-HydroxybenzamidesReadily available starting material nih.govfip.org
Copper-Catalyzed Hydroxylation2-Chlorobenzamides2-HydroxybenzamidesPerformed in water, good yields thieme-connect.com
Ruthenium-Catalyzed ortho-HydroxylationBenzamidesortho-Hydroxylated benzamidesDirect C-H activation researchgate.netresearchgate.net
Formylation of m-bromophenolm-Bromophenol4-Bromo-2-hydroxybenzaldehydePrecursor for amidation google.com

Direct C(sp2)-H Hydroxylation Approaches

Direct C(sp2)-H hydroxylation presents an atom-economical and efficient strategy for introducing a hydroxyl group onto an aromatic ring. One notable approach involves the use of a directing group to achieve regioselective hydroxylation. For instance, copper-catalyzed hydroxylation of C-H bonds has been explored. nih.govnih.gov These reactions often utilize a directing group to position a metal catalyst, which then facilitates the hydroxylation at a specific site. nih.govnih.gov

Mechanistic studies, including kinetic analysis and density functional theory (DFT) calculations, suggest the involvement of a mononuclear LCuII(OOH) intermediate. nih.gov This intermediate is believed to oxidize the aromatic sp2 C-H bond through a concerted process involving the cleavage of the O-O bond and an electrophilic attack on the aromatic system. nih.govnih.gov This method has been successfully applied to a range of aromatic ketones and aldehydes, demonstrating its potential for the synthesis of complex phenolic compounds. nih.gov

Precursor-Based Hydroxylation Pathways and Protecting Group Strategies

An alternative to direct hydroxylation is the use of a precursor that is later converted to the desired hydroxylated product. This often involves the strategic use of protecting groups to mask reactive functionalities during the synthesis. For example, a common precursor for the synthesis of 2-hydroxybenzamides is 2-hydroxybenzaldehyde. A method for preparing 4-bromo-2-hydroxybenzaldehyde involves reacting m-bromophenol with triethylamine (B128534) and magnesium chloride to form a complex, which is then reacted with paraformaldehyde. google.com

Protecting groups are crucial in multi-step syntheses to prevent unwanted side reactions. For hydroxyl groups, various protecting groups are available, such as the methoxymethyl (MOM) and methoxyethoxymethyl (MEM) ethers. youtube.com The choice of protecting group is critical and depends on its stability under different reaction conditions. For instance, the MEM group is more stable to acidic aqueous hydrolysis than the tetrahydropyranyl (THP) or MOM groups, allowing for selective deprotection when multiple hydroxyl groups are present. youtube.com Benzyl ethers are also widely used as they are stable under both acidic and basic conditions and can be removed by hydrogenolysis. youtube.com For amines, common protecting groups include the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups, which offer different lability towards acids and hydrogenolysis conditions. youtube.com

Advanced Synthetic Transformations and Derivatization

Functional Group Interconversions on the this compound Scaffold

Once the this compound scaffold is assembled, further modifications can be achieved through various functional group interconversions. vanderbilt.edu For example, the hydroxyl group can be converted to other functionalities. Halides can be introduced by reacting the corresponding alcohol with reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). vanderbilt.edu The resulting halides are good leaving groups and can be displaced by a variety of nucleophiles. vanderbilt.edu

The amide functionality itself can also be a site for further reactions. For instance, amides can be dehydrated to form nitriles using reagents such as phosphorus pentoxide or thionyl chloride. vanderbilt.edu These nitriles can then be reduced to aldehydes or amines, providing access to a wider range of derivatives. vanderbilt.edu

Synthesis of Structurally Modified Analogues of this compound

The synthesis of structurally modified analogs of this compound allows for the exploration of structure-activity relationships. For example, derivatives with different substituents on the aromatic ring or on the amide nitrogen can be prepared. One approach involves starting with a different substituted benzoic acid. For instance, 4-bromo-2-fluorobenzoic acid can be reacted with methylamine hydrochloride in the presence of a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to yield 4-bromo-2-fluoro-N-methylbenzamide. chemicalbook.com

Another strategy involves modifying a pre-existing scaffold. For example, starting from 5-bromo-2-hydroxybenzamide, reaction with halogenated acid esters can yield ester derivatives, which can then be converted to hydrazides and subsequently to hydrazones. researchgate.net The synthesis of N-substituted benzamides can also be achieved from N-aryl-N'-benzoylthioureas under solvent-free conditions using iodine-alumina as a catalyst. researchgate.net Furthermore, a variety of benzamide derivatives with pyridine-linked 1,2,4-oxadiazole (B8745197) moieties have been synthesized through a multi-step sequence involving esterification, cyanation, cyclization, and aminolysis reactions. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement

Solvent System Effects on Reaction Efficiency and Regioselectivity

The choice of solvent can significantly impact the efficiency and regioselectivity of a chemical reaction. In the synthesis of benzamide derivatives, the solvent can influence the solubility of reactants, the stability of intermediates, and the rate of reaction. For example, in the synthesis of 4-bromo-2-fluoro-N-methylbenzamide, dichloromethane (B109758) is used as the solvent for the coupling reaction between 4-bromo-2-fluorobenzoic acid and methylamine hydrochloride. chemicalbook.com In another example, the synthesis of methyl 4-bromo-2-(bromomethyl)benzoate is carried out in carbon tetrachloride.

The regioselectivity of a reaction can also be highly dependent on the solvent system. For instance, in iridium-catalyzed C-H alkynylation reactions, acetone (B3395972) was found to be a suitable solvent, while toluene (B28343) showed no reactivity. acs.org The use of specific additives and co-solvents can also play a crucial role. In some cases, solvent-free conditions, such as using a mortar and pestle for grinding reactants with a solid support like iodine-alumina, can lead to high yields of N-substituted benzamides. researchgate.net

The following table summarizes some of the reaction conditions and yields for the synthesis of related compounds, highlighting the importance of optimizing these parameters.

Starting MaterialReagents and ConditionsProductYieldReference
4-Bromobenzoic acid1. 4-(Methylamino)pyridine (B57530), diisopropyl-carbodiimide, CH2Cl2, 20°C; 2. Hydroxylamine, CH2Cl2, LiOH·H2O, 20°C4-bromo-N-hydroxybenzamide100% chemicalbook.com
Benzamide, 2-bromo-4-methoxy-N-methyl-5-(phenylmethoxy)-N-[2-[4-(phenylmethoxy)phenyl]ethyl]-HBr, ethanol, 60°C, 9h2-Bromo-5-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide95.22% chemicalbook.com
4-Bromo-2-fluorobenzoic acidMethylamine hydrochloride, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, N-ethyl-N,N-diisopropylamine, CH2Cl2, 20°C, 2h4-Bromo-2-fluoro-N-methylbenzamideQuantitative chemicalbook.com

Catalytic Systems for Enhanced Chemical Transformations

The direct amidation of a carboxylic acid with an amine is often a thermodynamically unfavorable process that requires activation of the carboxylic acid moiety. Catalytic systems play a crucial role in facilitating this transformation by providing alternative reaction pathways with lower activation energies. For the synthesis of this compound and its analogues, various catalytic approaches can be considered, primarily focusing on the use of coupling agents and other catalysts that promote amide bond formation.

Coupling Agents:

Carbodiimides are a widely used class of coupling agents in amide synthesis. For instance, in the synthesis of the closely related analogue, 4-bromo-N-hydroxybenzamide, diisopropyl-carbodiimide (DIC) has been utilized in conjunction with 4-(methylamino)pyridine in dichloromethane at room temperature. chemicalbook.com This method proceeds through the formation of a reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Another common strategy involves the use of phosphonium (B103445) or uronium salt-based coupling reagents, such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high efficiency in promoting amide bond formation, even with sterically hindered substrates or less nucleophilic amines. nih.gov They react with the carboxylic acid to form a highly activated ester, which then rapidly reacts with the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance the reaction rate and suppress side reactions. nih.govnih.gov

Boron-Based Catalysts:

Recent research has highlighted the utility of boron-based catalysts for direct amidation reactions. catalyticamidation.infocatalyticamidation.info Boronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), and borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) have been shown to be effective catalysts for the amidation of a wide range of carboxylic acids and amines. catalyticamidation.info These catalysts are thought to activate the carboxylic acid through the formation of an acylboronate or a similar reactive intermediate. A significant advantage of some boron-based systems is their ability to function under relatively mild conditions and their tolerance to various functional groups. The catalytic cycle often involves the formation of a complex with the carboxylic acid, enhancing its electrophilicity towards the amine. catalyticamidation.info

Other Catalytic Approaches:

The synthesis of related salicylic acid amides has also been achieved through the aminolysis of salicylic acid methyl esters. google.com This reaction can be driven to completion by removing the methanol (B129727) byproduct, often by heating the reaction mixture. While this method may not always be considered strictly catalytic in the same vein as the use of coupling agents, the conditions can be optimized to favor product formation. For example, using an excess of the amine can significantly increase the yield of the desired amide. google.com

The following table summarizes some catalytic systems used for the synthesis of benzamides and related analogues, which could be applicable to the synthesis of this compound.

Catalyst/Coupling AgentAmineSubstrate (Analogue)SolventConditionsYieldReference
Diisopropyl-carbodiimide / 4-(Methylamino)pyridineHydroxylamine4-Bromobenzoic acidDichloromethane20 °C100% chemicalbook.com
Boric AcidVarious aminesVarious carboxylic acidsTolueneRefluxGood to excellent orgsyn.org
Tris(2,2,2-trifluoroethyl) borateVarious aminesVarious carboxylic acidsAcetonitrile80 °CHigh catalyticamidation.info
(Benzotriazo-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate / N-ethyl-N,N-diisopropylamineMethylamine hydrochloride4-Bromo-2-fluorobenzoic acidDichloromethane20 °C, 2 hQuantitative
Copper(I) iodide / Sodium bicarbonatePrimary aminesSalicylic acid / Acetylenic estersAcetonitrileRoom TemperatureModerate to good nih.gov

Mitigation of Side Reactions and Byproduct Formation

The synthesis of this compound is susceptible to several side reactions, primarily due to the presence of the phenolic hydroxyl group. Careful control of reaction conditions and, in some cases, the use of protecting groups are essential to maximize the yield of the desired product and simplify purification.

O-Acylation:

The most significant side reaction is the O-acylation of the phenolic hydroxyl group. The hydroxyl group is nucleophilic and can compete with the amine in reacting with the activated carboxylic acid intermediate. This leads to the formation of an ester byproduct. The basic conditions often employed in amidation reactions can deprotonate the phenol, increasing its nucleophilicity and exacerbating this side reaction.

To mitigate O-acylation, several strategies can be employed:

Choice of Coupling Agent and Additives: The use of coupling reagents that form highly reactive intermediates which are more selective towards the amine can be beneficial. Additives like HOBt are known to reduce O-acylation by forming an active ester that is less prone to react with the hydroxyl group compared to the initial activated species. nih.gov

Reaction Conditions: Performing the reaction at lower temperatures can help to control the rate of the competing O-acylation reaction.

Formation of Other Byproducts:

When using carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), a common byproduct is the corresponding urea (B33335) (e.g., dicyclohexylurea), which is often insoluble and can be removed by filtration. nih.gov However, its complete removal can sometimes be challenging. The use of water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can simplify the workup, as the resulting urea is water-soluble and can be removed by aqueous extraction.

In reactions involving the aminolysis of esters, incomplete reaction can lead to contamination of the product with the starting ester. As mentioned previously, using an excess of the amine and ensuring the efficient removal of the alcohol byproduct can drive the reaction to completion. google.com

The following table outlines potential side reactions and mitigation strategies in the synthesis of this compound.

Side Reaction/ByproductCauseMitigation StrategyReference
O-acylation (Ester byproduct)Nucleophilic attack of the phenolic hydroxyl group on the activated carboxylic acid.- Use of protecting groups for the hydroxyl function (e.g., benzyl, silyl (B83357) ethers).- Use of coupling agents with additives like HOBt.- Optimization of reaction temperature. nih.gov
Dicyclohexylurea (from DCC)Byproduct of carbodiimide coupling.- Removal by filtration.- Use of water-soluble carbodiimides like EDC. nih.gov
Unreacted Starting MaterialIncomplete reaction during aminolysis of an ester precursor.- Use of excess amine.- Efficient removal of alcohol byproduct (e.g., by distillation). google.com
Racemization (if chiral centers are present)Formation of oxazolone (B7731731) intermediates under harsh conditions.- Use of mild coupling reagents (e.g., carbodiimides with additives like HOBt).- Control of reaction temperature and pH.

Computational and Theoretical Investigations of 4 Bromo 2 Hydroxy N Methylbenzamide

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused exclusively on 4-bromo-2-hydroxy-N-methylbenzamide are not extensively documented in publicly available literature, the groundwork for such investigations is established through resources like the Automated Topology Builder (ATB) and Repository. The ATB can facilitate the development of molecular force fields necessary for MD simulations of biomolecular systems, including ligand-biomolecule complexes. uq.edu.au

For this compound, MD simulations could elucidate its conformational flexibility, particularly the rotation around the amide bond and the bond connecting the phenyl ring to the carbonyl group. Understanding the molecule's preferred conformations is crucial for predicting its interaction with biological targets.

Furthermore, MD simulations can model the interactions between this compound and various solvents. These simulations would reveal how solvent molecules, such as water, arrange themselves around the solute and the nature of the intermolecular forces, including hydrogen bonding with the hydroxyl and amide groups.

Predicted collision cross-section (CCS) values, which are related to the molecule's shape and size in the gas phase, have been calculated for different adducts of this compound. These values offer a glimpse into the molecule's dynamic properties. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 229.98113 139.3
[M+Na]⁺ 251.96307 150.4
[M-H]⁻ 227.96657 144.6
[M+NH₄]⁺ 247.00767 160.1
[M+K]⁺ 267.93701 139.3
[M+H-H₂O]⁺ 211.97111 139.0
[M+HCOO]⁻ 273.97205 160.6
[M+CH₃COO]⁻ 287.98770 186.5
[M+Na-2H]⁻ 249.94852 145.9
[M]⁺ 228.97330 156.8
[M]⁻ 228.97440 156.8

Data sourced from PubChemLite. uni.lu

Quantum Chemical Calculations for Reactivity Prediction and Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For this compound, these calculations can predict various properties that are difficult to measure experimentally. While specific studies on this compound are limited, research on similar molecules like 4-ethoxy-2,3-difluoro benzamide (B126) demonstrates the utility of methods like DFT at the B3LYP/6-31+G(d,p) level for optimizing molecular geometry and analyzing vibrational spectra. researchgate.net

For this compound, quantum chemical calculations can be used to:

Determine the distribution of electron density and identify electrophilic and nucleophilic sites, which is key to predicting reactivity.

Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Model reaction pathways and calculate activation energies for potential chemical transformations, such as substitution reactions on the aromatic ring or reactions involving the hydroxyl and amide groups.

The insights gained from these calculations are valuable for designing new synthetic routes and understanding the molecule's metabolic fate.

Structure-Property Relationships Derived from Computational Models

Computational models are frequently used to establish relationships between a molecule's structure and its physicochemical properties. For this compound, several key properties have been computationally predicted. These predictions are based on the molecule's 2D and 3D structure and provide valuable information for various applications, including drug design and materials science.

The study of related halogenated Schiff-base compounds highlights the research interest in exploring the connection between molecular structure and physicochemical properties. researchgate.net For this compound, computational tools can predict properties that influence its behavior in biological systems, such as its lipophilicity and its capacity for hydrogen bonding.

Table 2: Computationally Predicted Properties of this compound and Related Compounds

Property This compound 4-bromo-2-hydroxybenzamide (B1330123) 4-bromo-N-methylbenzamide
Molecular Formula C₈H₈BrNO₂ C₇H₆BrNO₂ C₈H₈BrNO
Molecular Weight ( g/mol ) 229.06 216.03 214.06
XLogP3 3.0 2.6 1.8
Hydrogen Bond Donor Count 2 2 1
Hydrogen Bond Acceptor Count 2 2 1
Rotatable Bond Count 1 1 1
Exact Mass (Da) 228.97385 214.95819 212.97893
Topological Polar Surface Area (Ų) 52.5 63.3 29.1

Data for this compound sourced from PubChemLite. uni.lu Data for 4-bromo-2-hydroxybenzamide and 4-bromo-N-methylbenzamide sourced from PubChem. nih.govnih.gov

Mechanistic Studies of Reactions Involving 4 Bromo 2 Hydroxy N Methylbenzamide

Elucidation of Reaction Pathways for its Synthesis and Derivatization

The synthesis of 4-bromo-2-hydroxy-N-methylbenzamide can be strategically designed from commercially available precursors. A plausible and efficient synthetic route commences with the bromination of 2-hydroxybenzoic acid, followed by the conversion of the resulting carboxylic acid to the corresponding N-methylamide.

Synthesis Pathway:

A common starting material for the synthesis is 2-hydroxybenzoic acid (salicylic acid). The first step involves the regioselective bromination of the aromatic ring. Due to the ortho, para-directing nature of the hydroxyl and carboxyl groups, direct bromination tends to yield a mixture of products. A more controlled approach involves the use of a suitable brominating agent and reaction conditions to favor the formation of 4-bromo-2-hydroxybenzoic acid.

Once the 4-bromo-2-hydroxybenzoic acid is obtained, the next step is the amidation of the carboxylic acid group. This can be achieved through a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-bromo-2-hydroxybenzoyl chloride is then reacted with methylamine (B109427) (CH₃NH₂) to yield the final product, this compound. An alternative one-pot synthesis might involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to directly couple 4-bromo-2-hydroxybenzoic acid with methylamine.

Derivatization Reactions:

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of related compounds for further studies.

O-Alkylation of the Phenolic Hydroxyl Group: The hydroxyl group can be readily alkylated using an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This reaction proceeds via an SN2 mechanism.

N-Alkylation of the Amide: The secondary amide has a proton that can be removed by a strong base, followed by reaction with an electrophile. However, N-alkylation of amides can sometimes be challenging.

Further Aromatic Substitution: The existing substituents on the benzene (B151609) ring will direct any further electrophilic aromatic substitution. The strong activating and ortho, para-directing hydroxyl group and the moderately activating and ortho, para-directing N-methylamido group will influence the position of the incoming electrophile.

Reaction TypeReagents and ConditionsExpected Product
O-AlkylationAlkyl halide (e.g., CH₃I), K₂CO₃, Acetone (B3395972), Reflux4-bromo-2-methoxy-N-methylbenzamide
NitrationHNO₃, H₂SO₄, 0°C4-bromo-2-hydroxy-N-methyl-x-nitrobenzamide
HalogenationBr₂, FeBr₃x,4-dibromo-2-hydroxy-N-methylbenzamide

Investigation of Bromine Reactivity in Aromatic Substitution Reactions

The bromine atom on the aromatic ring of this compound can potentially participate in nucleophilic aromatic substitution (SNAr) reactions, where it acts as a leaving group. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemeurope.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of this compound, the hydroxyl (-OH) and N-methylamido (-NHCOCH₃) groups are both electron-donating groups. These groups increase the electron density on the aromatic ring, thereby deactivating it towards nucleophilic attack. Consequently, the bromine atom in this compound is generally unreactive towards common nucleophiles under standard SNAr conditions.

However, under harsh reaction conditions, such as high temperatures and pressures, or in the presence of a very strong nucleophile and a strong base, a benzyne mechanism might be induced. chemistrysteps.com This elimination-addition pathway involves the formation of a highly reactive benzyne intermediate.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, provide an alternative and more versatile approach to functionalize the C-Br bond. In these reactions, the bromine atom is not displaced by a direct nucleophilic attack but rather participates in an oxidative addition step with a metal catalyst (e.g., palladium).

Role of Hydroxyl and Amide Groups in Directing Regioselectivity and Modulating Reactivity

Both the hydroxyl and the N-methylamido groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org This is due to their ability to donate electron density to the aromatic ring through resonance. The lone pair of electrons on the oxygen of the hydroxyl group and the nitrogen of the amide group can be delocalized into the ring, stabilizing the arenium ion intermediate formed during the substitution. libretexts.org

Both groups are also ortho, para-directors. libretexts.orgncert.nic.in This means that they direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the positions are numbered as follows: C1 is attached to the amide, C2 to the hydroxyl, and C4 to the bromine.

The hydroxyl group at C2 directs to C3 (ortho) and C5 (para).

The N-methylamido group at C1 directs to C2 (ortho, already substituted), C6 (ortho), and C4 (para, already substituted).

Considering the positions already occupied, the most likely positions for an incoming electrophile would be C3, C5, and C6. The powerful activating and directing effect of the hydroxyl group would strongly favor substitution at the C3 and C5 positions. The N-methylamido group would favor substitution at the C6 position. Steric hindrance from the adjacent N-methylamido group might slightly disfavor substitution at the C6 position. Therefore, a mixture of products is possible, with the exact ratio depending on the nature of the electrophile and the reaction conditions.

SubstituentPositionElectronic EffectDirecting Effect
-OHC2Activating (strong)Ortho, Para
-NHCOCH₃C1Activating (moderate)Ortho, Para
-BrC4Deactivating (weak)Ortho, Para

Kinetics and Thermodynamics of Benzamide (B126) Transformations

Kinetics:

The hydrolysis of benzamides can be catalyzed by either acid or base. The rate of hydrolysis is influenced by the nature of the substituents on the aromatic ring.

Alkaline Hydrolysis: The alkaline hydrolysis of N-methylbenzamide has been studied, and the reaction is proposed to proceed through a tetrahedral intermediate. researchgate.net The rate-determining step is often the breakdown of this intermediate. researchgate.net Electron-withdrawing groups on the aromatic ring generally increase the rate of alkaline hydrolysis by stabilizing the developing negative charge on the nitrogen in the transition state. researchgate.net Conversely, electron-donating groups, such as the hydroxyl group in the target molecule, would be expected to decrease the rate of alkaline hydrolysis compared to unsubstituted N-methylbenzamide. The bromo group, being weakly deactivating, would have a smaller effect.

Acidic Hydrolysis: The mechanism of acidic hydrolysis of benzamides is complex and can involve different pathways depending on the acid concentration. cdnsciencepub.com Generally, the reaction involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. The electronic effects of substituents on the rate of acidic hydrolysis are less straightforward than in alkaline hydrolysis.

Thermodynamics:

Thermodynamic data for benzamide and its derivatives can provide estimates for the enthalpy and entropy of reactions involving this compound. nist.govnist.govresearchgate.net

The hydrolysis of the amide bond is a thermodynamically favorable process, with a negative Gibbs free energy change. The enthalpy of fusion and sublimation for benzamide and N-methylbenzamide has been determined, which can be useful in understanding the energetics of phase transitions and intermolecular forces. researchgate.netchemeo.com The presence of the hydroxyl group in this compound allows for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the amide. This intramolecular hydrogen bond would increase the thermodynamic stability of the molecule.

CompoundThermodynamic ParameterValue
BenzamideEnthalpy of fusion (ΔfusH)19.15 kJ/mol chemeo.com
BenzamideEnthalpy of sublimation (ΔsubH)96.90 kJ/mol chemeo.com
N-MethylbenzamideVapor Pressure DataAvailable in literature researchgate.net

Exploration of 4 Bromo 2 Hydroxy N Methylbenzamide and Derivatives in Chemical Biology and Materials Science

Applications as Chemical Probes for Molecular Interactions

The utility of a small molecule as a chemical probe is contingent on its ability to selectively interact with a biological target to elucidate its function. While specific and extensive research on 4-bromo-2-hydroxy-N-methylbenzamide as a chemical probe is not widely documented in publicly available literature, the broader class of benzamide (B126) derivatives has been explored for such purposes. For instance, some benzamide derivatives have been investigated for their effects on various enzymes and receptors. ontosight.ai However, it is also important to note that not all simple substituted benzamides are suitable as selective probes. For example, the related compound 4-Bromo-Benzamide has been deemed unsuitable as a chemical probe for poly(ADP-ribose) polymerases (PARPs) due to its lack of sufficient potency and selectivity. chemicalprobes.org

Ligand Binding Studies and Molecular Recognition Principles

The principles of molecular recognition are fundamental to understanding how a ligand like this compound might interact with a binding site. The key functional groups of the molecule would govern these interactions:

Hydrogen Bonding: The hydroxyl (-OH) and amide (-CONH-) groups are potent hydrogen bond donors and acceptors. The oxygen of the hydroxyl group and the carbonyl oxygen of the amide can act as hydrogen bond acceptors, while the hydroxyl proton and the amide N-H can act as hydrogen bond donors.

Halogen Bonding: The bromine atom at the 4-position can participate in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen interacts with a Lewis base.

Hydrophobic Interactions: The benzene (B151609) ring and the N-methyl group provide hydrophobic surfaces that can engage in van der Waals forces and hydrophobic interactions with nonpolar regions of a binding pocket.

Pi-stacking: The aromatic benzene ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein binding site.

While specific ligand binding data for this compound is scarce, the crystal structure of a related compound, 4-bromo-N-(2-hydroxyphenyl)benzamide, reveals how the different parts of the molecule can orient themselves to participate in intermolecular interactions. In its crystal structure, molecules are linked by O-H⋯O and N-H⋯O hydrogen bonds, forming chains. nih.gov This demonstrates the strong propensity of the hydroxyl and amide groups to form directed hydrogen bonds, a key aspect of molecular recognition.

Interactions with Biological Macromolecules (e.g., enzymes, receptors) focusing on chemical/biophysical binding mechanisms

The binding of benzamide derivatives is often characterized by their ability to fit into well-defined binding pockets where the functional groups can form specific interactions. For instance, the hydroxyl group of this compound could be crucial for forming a key hydrogen bond with a specific residue in an enzyme's active site, acting as an anchor. The N-methyl group could fit into a small hydrophobic pocket, and the bromophenyl ring could interact with a larger hydrophobic surface or a halogen bond acceptor.

Scaffold for Complex Chemical Systems and Functional Materials

The true potential of this compound may lie in its use as a versatile building block for the synthesis of more complex and functional molecules. Its defined substitution pattern allows for predictable derivatization and incorporation into larger molecular architectures.

Design of Novel Organic Building Blocks for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. rsc.org The functional groups on this compound make it an excellent candidate for a tecton in supramolecular synthesis. The hydrogen-bonding capabilities of the hydroxyl and amide groups can direct the assembly of molecules into predictable patterns, such as chains, sheets, or more complex three-dimensional networks.

For example, the crystal structure of 4-bromo-N'-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide, a more complex molecule containing similar functionalities, demonstrates the formation of a supramolecular network. researchgate.net This suggests that the simpler this compound could also be used to form predictable hydrogen-bonded assemblies. The bromine atom can also be utilized to form halogen-bonded networks, adding another layer of control over the supramolecular architecture.

Precursors in Polymer Chemistry and Advanced Materials Development (if applicable)

While direct applications of this compound as a monomer in polymer chemistry are not extensively reported, its structure lends itself to such possibilities. The hydroxyl group could be functionalized to introduce a polymerizable group, such as an acrylate (B77674) or a styrenic moiety. The resulting monomer could then be polymerized to create polymers with pendant 4-bromo-2-amido-N-methylphenyl groups. The presence of the bromine atom would also allow for post-polymerization modification via cross-coupling reactions, enabling the introduction of a wide range of functional groups to tailor the material's properties.

Structure-Activity Relationship (SAR) Studies in a Chemical Research Context

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of a lead compound. While a comprehensive SAR study focused solely on this compound is not available, we can draw insights from studies on related benzamide derivatives.

A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase highlighted the importance of the hydroxyl group and its position on the aromatic ring for biological activity. nih.gov Modification of the substituents on the benzamide core led to significant changes in potency and selectivity. This underscores the principle that even minor structural modifications to the this compound scaffold could dramatically influence its biological or material properties.

For instance, an SAR study on this compound could involve:

Varying the halogen: Replacing the bromine with chlorine, fluorine, or iodine to probe the effect of halogen size and electronegativity on binding or material properties.

Modifying the N-alkyl group: Replacing the N-methyl group with larger alkyl or aryl groups to explore the steric and hydrophobic requirements of a binding site.

Altering the position of the substituents: Moving the hydroxyl or bromo groups to different positions on the benzene ring to understand the geometric constraints of interaction.

A hypothetical SAR study could yield a dataset like the one presented in the interactive table below, illustrating how systematic modifications could influence a particular activity, such as enzyme inhibition.

Compound R1 R2 R3 IC50 (µM)
This compoundBrOHCH3[Hypothetical Value]
4-chloro-2-hydroxy-N-methylbenzamideClOHCH3[Hypothetical Value]
4-iodo-2-hydroxy-N-methylbenzamideIOHCH3[Hypothetical Value]
4-bromo-2-methoxy-N-methylbenzamideBrOCH3CH3[Hypothetical Value]
4-bromo-2-hydroxy-N-ethylbenzamideBrOHC2H5[Hypothetical Value]

Such studies, while not yet published for this specific compound, are the cornerstone of rational drug design and materials engineering.

Influence of Substituent Position and Nature on Molecular Recognition and Binding Affinities

For instance, the substitution pattern on the phenyl ring is a key determinant of activity. In a series of 4-hydroxybenzaldehyde (B117250) derivatives, the introduction of different functional groups led to a range of inhibitory effects on mushroom tyrosinase. nih.gov One derivative, compound 3c, which features a dimethoxyl phosphate (B84403) group, emerged as a particularly potent inhibitor with an IC₅₀ value of 0.059 mM, significantly lower than the parent compound's IC₅₀ of 1.22 mM. nih.gov This highlights how the addition of a specific substituent can dramatically enhance binding affinity. The inhibition kinetics revealed that this potent derivative acts as a non-competitive inhibitor. nih.gov

Similarly, studies on 4-methylbenzimidazole derivatives have shown that the number and position of hydroxyl groups can significantly impact their antioxidant activities. This underscores the principle that even subtle changes to the molecular structure can lead to substantial differences in biological function.

The nature of the substituent on the amide nitrogen also plays a crucial role. For example, in 2-hydroxy-N,N-dialkylbenzamides, the steric bulk of the ethyl groups can lead to the disruption of a strong intramolecular hydrogen bond that is present in related molecules like 2-hydroxy-N-methylbenzamide and 4-chloro-2-hydroxybenzamide. researchgate.net This disruption is a consequence of steric hindrance and a weakening of the conjugation between the phenyl ring and the amide group. researchgate.net

The following table summarizes the inhibitory activity of selected 4-hydroxybenzaldehyde derivatives, illustrating the impact of different substituents on their binding affinity to mushroom tyrosinase.

CompoundSubstituentIC₅₀ (mM)Inhibition Type
4-hydroxybenzaldehyde-1.22-
3cDimethoxyl phosphate0.059Non-competitive

This table is based on data from a study on novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. nih.gov

Role of Halogen Bonding and Hydrogen Bonding in Intermolecular Interactions

The intermolecular interactions of this compound and its derivatives are largely governed by a combination of halogen bonds and hydrogen bonds. These non-covalent interactions are fundamental to the formation of stable molecular assemblies and play a critical role in how these molecules interact with their biological targets.

Halogen Bonding:

The bromine atom in the 4-position of the benzamide ring is a key player in forming halogen bonds. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. mdpi.com The directionality of halogen bonds is a significant feature, often being more defined than that of hydrogen bonds. mdpi.com

In the solid state, halogen bonds can direct the formation of specific supramolecular structures. For example, in a series of 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones, the bromine atom on the isoindole moiety acts as a halogen bond donor, contributing to the formation of 2D or 3D supramolecular architectures. mdpi.com These interactions can include Ha···Ha and Ha···π types of halogen bonds. mdpi.com

Hydrogen Bonding:

Hydrogen bonding is another crucial intermolecular force in these systems. The hydroxyl and amide groups in this compound are both capable of participating in hydrogen bonding as donors and acceptors. The presence of an intramolecular hydrogen bond between the 2-hydroxy group and the amide oxygen is a characteristic feature of many 2-hydroxybenzamides. researchgate.net However, as previously mentioned, this intramolecular bond can be disrupted by bulky substituents on the amide nitrogen. researchgate.net

In the crystal structure of 4-bromo-N-phenylbenzamidoxime, intermolecular O—H···N hydrogen bonds are responsible for the formation of centrosymmetric dimers. nih.gov Similarly, in 4-bromo-2-(hydroxymethyl)phenol, both oxygen atoms participate in hydrogen bonding, leading to the formation of helical structures and R(12) rings. researchgate.net

The interplay between intramolecular and intermolecular hydrogen bonds can be influenced by the solvent environment. Studies using infrared and NMR spectroscopy have shown that an equilibrium exists between these two types of hydrogen bonds, which can be shifted by using non-polar, proton-accepting, or proton-donating solvents. researchgate.net

The following table provides a summary of the types of intermolecular interactions observed in related structures.

CompoundInteraction TypeStructural Motif
4-bromo-N-phenylbenzamidoximeO—H···N Hydrogen BondCentrosymmetric dimer nih.gov
4,5-dibromo-hexahydro-3a,6-epoxyisoindol-1(4H)-onesHalogen Bonding (Ha···Ha, Ha···π)2D or 3D supramolecular architectures mdpi.com
4-bromo-2-(hydroxymethyl)phenolO-H···O Hydrogen BondHelical structures, R(12) rings researchgate.net

Conformational Effects on Molecular Interactions

The three-dimensional conformation of this compound and its derivatives is a critical factor that dictates their molecular interactions. The relative orientation of the phenyl ring and the amide group, as well as the conformation of any substituents, can either facilitate or hinder the formation of intermolecular bonds.

In 4-bromo-N-phenylbenzamidoxime, the benzene and phenyl rings are twisted relative to the mean plane of the hydroxyamidine group by 34.4° and 59.2°, respectively. nih.gov This twisted conformation is a result of minimizing steric hindrance and optimizing electronic interactions within the molecule.

The planarity of the central amide moiety is another important conformational feature. In 4-bromo-N-(2-hydroxyphenyl)benzamide, the central amide group is essentially planar and forms significant dihedral angles with the two phenyl rings. researchgate.net This planarity is crucial for maintaining the conjugation between the carbonyl group and the nitrogen lone pair, which in turn influences the hydrogen bonding capabilities of the amide group.

The following table highlights key conformational features of related benzamide derivatives.

CompoundKey Conformational FeatureDihedral Angles
4-bromo-N-phenylbenzamidoximeTwisted benzene and phenyl rings34.4° and 59.2° relative to the hydroxyamidine group nih.gov
4-bromo-N-(2-hydroxyphenyl)benzamidePlanar central amide moiety73.97° and 25.42° with the phenyl rings researchgate.net
2-hydroxy-N,N-diethylbenzamideDisrupted intramolecular hydrogen bond-

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 4-bromo-2-hydroxy-N-methylbenzamide

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For this compound, research is moving beyond traditional multi-step syntheses, which are often plagued by low yields and significant waste. The focus is now on developing greener, more atom-economical alternatives.

Emerging strategies include the use of phase transfer catalysts and ultrasound-assisted synthesis to improve reaction yields and reduce the reliance on harsh conditions. guidechem.com For instance, techniques analogous to the Reimer-Tiemann reaction, which can be enhanced by phase transfer catalysis, offer a pathway for the synthesis of related hydroxybenzaldehydes and could be adapted for this benzamide (B126). guidechem.com Mechanochemical methods, which involve synthesis by mechanical grinding, are also being explored as a solvent-free, environmentally friendly approach that can increase product yields. researchgate.net Furthermore, the principles of "green chemistry," which emphasize waste reduction and the use of less hazardous substances, are guiding the design of new synthetic protocols. researchgate.net

Synthetic Approach Key Advantages
Phase Transfer CatalysisIncreased reaction yields, milder conditions
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved yields guidechem.com
Mechanochemical MethodsSolvent-free, reduced waste, high efficiency researchgate.net
BiocatalysisHigh selectivity, mild conditions, environmentally friendly

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry has become a powerful tool for predicting molecular properties and guiding experimental research. nih.gov For this compound, computational models can provide critical insights into its structure, reactivity, and potential biological activity, thereby accelerating the design of new derivatives with tailored functions.

Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are being employed. nih.gov QSAR models, for example, can establish a statistical link between the chemical structure of benzamide derivatives and their biological activity, allowing for the predictive design of more potent compounds. nih.gov Computational docking studies can simulate how the molecule binds to biological targets, such as enzymes or receptors, which is crucial for drug discovery. researchgate.net These simulations help to understand the key interactions, like hydrogen bonding and hydrophobic interactions, that govern the binding affinity. researchgate.net Furthermore, computational analysis can predict how substitutions on the benzamide scaffold, such as adding a fluorine atom, can influence crystal packing and reduce structural disorder. acs.orgacs.org

Computational Method Application in Chemical Design
Quantitative Structure-Activity Relationship (QSAR)Predicts biological activity based on chemical structure. nih.gov
Molecular DockingSimulates binding of the molecule to biological targets. researchgate.net
Density Functional Theory (DFT)Calculates electronic structure and predicts reactivity.
Crystal Structure PredictionAnalyzes and predicts the solid-state packing of molecules. acs.orgacs.org

Exploration of Unique Reactivity Profiles and Catalytic Transformations

The specific arrangement of a bromine atom, a hydroxyl group, and an N-methylamide group on the aromatic ring of this compound imparts a unique reactivity profile that is ripe for exploration. The bromine atom is a particularly versatile functional group, serving as a key handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward installation of a wide array of substituents, enabling the synthesis of diverse chemical libraries for screening purposes.

The ortho-hydroxyl group can act as a directing group, influencing the regioselectivity of electrophilic aromatic substitution reactions. Its presence, along with the amide functionality, creates potential for the molecule to act as a bidentate ligand, coordinating to metal centers and forming stable chelate complexes. This opens up avenues for its use in catalysis, potentially in the development of new catalysts for asymmetric synthesis or other transformations. The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromo and amide groups also modulates the electronic properties of the aromatic ring, influencing its reactivity in various chemical transformations.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Chemical Biology, and Materials Science

The full potential of this compound will be realized through research that spans the boundaries of traditional scientific disciplines.

In the realm of chemical biology , this scaffold and its derivatives can serve as valuable tools. They can be developed into chemical probes to investigate biological pathways or to identify and validate new drug targets. chemimpex.com For instance, related benzamide structures are being investigated for their interactions with enzymes and their potential as inhibitors in various disease contexts. researchgate.net

In materials science , the molecule's structure is conducive to forming organized supramolecular assemblies. The presence of hydrogen bond donors (hydroxyl and N-H) and acceptors (carbonyl oxygen) can drive the formation of predictable structures, such as chains and sheets, through hydrogen bonding. nih.gov These self-assembly properties could be harnessed to create novel organic materials, such as liquid crystals, gels, or polymers with specific electronic or optical properties. The bromo-substituent also provides a site for polymerization, offering a route to new functional polymers. chemimpex.com

Discipline Potential Research Application
Chemical BiologyDevelopment of enzyme inhibitors, chemical probes for pathway analysis. chemimpex.com
Materials ScienceCreation of self-assembling supramolecular structures, synthesis of novel functional polymers. chemimpex.comnih.gov
Medicinal ChemistryUse as a scaffold for the synthesis of therapeutic agents. chemimpex.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-bromo-2-hydroxy-N-methylbenzamide, and what methodological considerations are critical for optimizing yield?

  • Answer : A common approach involves coupling reactions between substituted benzoyl chlorides and amines. For example, in related benzamide syntheses, methyl 3-(chlorocarbonyl)propanoate and pyridine in CH₂Cl₂ have been used to acylate hydroxyl groups under mild conditions . Catalytic hydrogenation (e.g., Pd/C, H₂, MeOH) may reduce intermediates while preserving bromine substituents . Optimizing stoichiometry, solvent polarity, and reaction time (e.g., 1–18 hours) is critical to avoid side reactions like dehalogenation. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 7.2–8.0 ppm; hydroxy protons at δ 10–12 ppm) .
  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹), amide carbonyl (1640–1680 cm⁻¹), and C-Br (500–600 cm⁻¹) stretches .
  • Melting Point : Compare with literature values (e.g., derivatives like N-(4-bromophenyl)-benzamide melt at 261–263°C) .
  • ESI-MS : Validate molecular weight (e.g., [M+H]+ expected at ~230–250 Da) .

Q. What safety protocols should be followed when handling this compound?

  • Answer :

  • Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap/water and remove contaminated clothing .
  • Toxicity : Assume acute toxicity due to structural analogs (e.g., brominated benzamides) and use fume hoods/gloves .
  • Waste Disposal : Neutralize with dilute NaOH before disposal to minimize environmental impact .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Answer : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze torsion angles and hydrogen bonding. For example, in related compounds, intermolecular O–H⋯N hydrogen bonds form centrosymmetric dimers, stabilizing crystal packing . ORTEP-3 can visualize thermal ellipsoids to confirm planar amide groups and bromine positioning . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Q. What biological activities are associated with this compound, and how can its mechanism of action be probed?

  • Answer : Structural analogs (e.g., trifluoromethyl-substituted benzamides) inhibit bacterial enzymes like acps-pptase, which are critical for lipid biosynthesis . To study this:

  • Enzyme Assays : Measure IC₅₀ using purified pptase and ATP/CoA substrates.
  • Molecular Docking : Use software like AutoDock to predict binding to the enzyme’s active site .
  • SAR Studies : Modify the bromine/hydroxy groups to assess their role in potency .

Q. How should researchers address contradictions in spectral data or crystallographic results for this compound?

  • Answer :

  • Case 1 : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism (e.g., keto-enol equilibria). Use deuterated DMSO to stabilize hydroxy protons .
  • Case 2 : If X-ray data conflicts with DFT-predicted bond lengths, re-examine refinement parameters (e.g., ADPs, hydrogen placement) in SHELXL .
  • Case 3 : Conflicting biological activity data may stem from impurities. Validate purity via HPLC (≥95%) before testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.